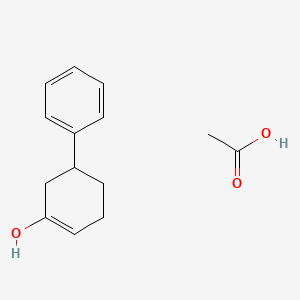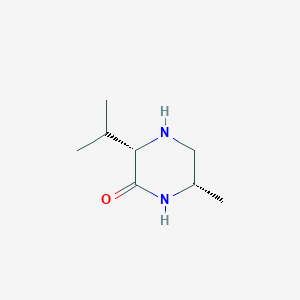![molecular formula C11H13ClO3 B14243656 Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- CAS No. 477706-68-6](/img/structure/B14243656.png)
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chloro and hydroxypropoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as enzymatic catalysis, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, as a β1-blocker, it binds to β1-adrenergic receptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. This results in decreased heart rate and blood pressure, making it useful in treating cardiovascular conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
Uniqueness
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- is unique due to its specific structural features, such as the presence of both chloro and hydroxypropoxy groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
477706-68-6 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
1-[4-(3-chloro-2-hydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H13ClO3/c1-8(13)9-2-4-11(5-3-9)15-7-10(14)6-12/h2-5,10,14H,6-7H2,1H3 |
Clave InChI |
GZDRXFBFJIIRAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


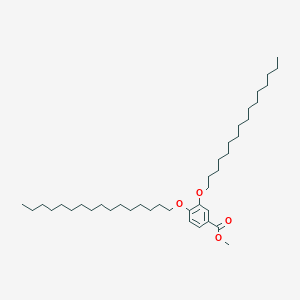
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
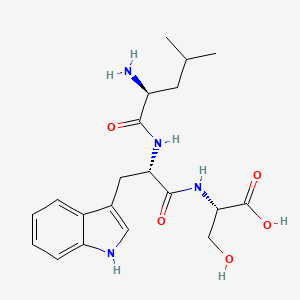
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
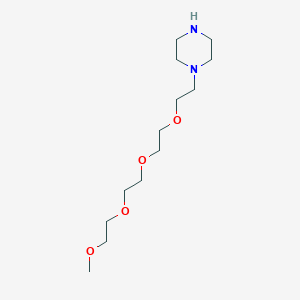
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
